molecular formula C8H16O3 B15207403 2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol

2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol

Cat. No.: B15207403
M. Wt: 160.21 g/mol
InChI Key: GFNCDXCDNVBBAT-HTQZYQBOSA-N
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Description

2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol is a chiral compound with a tetrahydrofuran ring structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring both an ethoxy group and a hydroxyl group, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-((3R,5R)-5-ethoxytetrahydrofuran-3-yl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. Enzymes such as alcohol dehydrogenases (ADHs) can be employed to catalyze the reduction of the precursor compounds with high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or ketone.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted ethers .

Scientific Research Applications

2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol exerts its effects is primarily through its interaction with enzymes and other molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The ethoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3R,5R)-5-Methoxytetrahydrofuran-3-yl)ethanol
  • 2-((3R,5R)-5-Propoxytetrahydrofuran-3-yl)ethanol
  • 2-((3R,5R)-5-Butoxytetrahydrofuran-3-yl)ethanol

Uniqueness

2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-[(3R,5R)-5-ethoxyoxolan-3-yl]ethanol

InChI

InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

GFNCDXCDNVBBAT-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@H]1C[C@H](CO1)CCO

Canonical SMILES

CCOC1CC(CO1)CCO

Origin of Product

United States

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